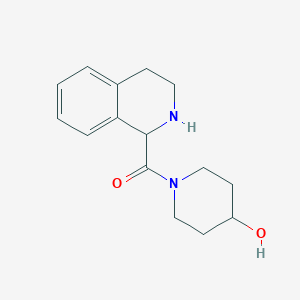![molecular formula C17H21NO3 B7588665 3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid is a chemical compound that has been of great interest to scientists due to its potential use in scientific research. This compound is commonly referred to as PPAP and is a derivative of piperidine. PPAP has been found to have various biochemical and physiological effects that make it a promising candidate for research in various fields.
Mecanismo De Acción
PPAP has been found to act on various receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. It has been found to increase the release of dopamine in the brain, which may contribute to its anti-tumor and anti-inflammatory effects. PPAP has also been found to modulate the activity of the sigma-1 receptor, which may contribute to its potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
PPAP has been found to have various biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may contribute to its anti-tumor and anti-inflammatory effects. PPAP has also been found to have anti-oxidant effects, which may help protect cells from damage caused by free radicals. Additionally, PPAP has been found to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPAP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. However, PPAP also has some limitations. It is a relatively new compound, and there is still much that is unknown about its properties and potential uses. Additionally, more research is needed to determine the optimal dosage and administration method for PPAP.
Direcciones Futuras
There are many potential future directions for research on PPAP. One area of interest is the potential therapeutic effects of PPAP in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration method for PPAP. Further studies are also needed to determine the potential side effects of PPAP and to ensure its safety for use in humans. Overall, PPAP is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
PPAP can be synthesized using various methods, one of which is the Stille coupling reaction. This reaction involves the coupling of a stannylated piperidine derivative with an aryl halide in the presence of a palladium catalyst. Another method involves the reaction of piperidine with phenylacetic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Aplicaciones Científicas De Investigación
PPAP has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. PPAP has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(10-8-14-5-2-1-3-6-14)18-12-4-7-15(13-18)9-11-17(20)21/h1-3,5-6,8,10,15H,4,7,9,11-13H2,(H,20,21)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHYQKGWCMUCRL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-chlorophenyl)ethanamine](/img/structure/B7588598.png)
![1-(2-bromophenyl)-N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7588602.png)

![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B7588646.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)